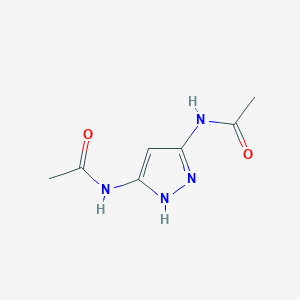
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.1799 g/mol It is characterized by the presence of a pyrazole ring substituted with acetamido groups at the 3 and 5 positions
準備方法
The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide typically involves the reaction of 3-amino-1H-pyrazole with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for research and development purposes .
化学反応の分析
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetamido groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the growth of microorganisms or by modulating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide can be compared with other similar compounds, such as:
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: This compound has a similar pyrazole ring structure but with a methyl group at the 5 position instead of an acetamido group.
N-(1H-Pyrazol-5-yl)nicotinamide derivatives: These compounds have a pyrazole ring substituted with nicotinamide groups and exhibit different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
生物活性
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a compound of increasing interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazole ring that is substituted with two acetamide groups. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole core followed by acylation to introduce the acetamide functionalities. This structural configuration is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial effects against various bacterial strains. For instance, compounds with similar pyrazole structures have demonstrated significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, showing IC50 values ranging from 0.076 to 0.12 µM .
- Enzyme Inhibition : Certain pyrazole compounds have been identified as specific inhibitors of enzymes such as arylamine N-acetyltransferases, which are implicated in drug metabolism and resistance mechanisms in bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by the substitution patterns on the pyrazole ring. The following observations have been made regarding SAR:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings attached to the pyrazole can significantly affect potency. For instance, compounds with methoxy or halogen substituents showed enhanced activity compared to unsubstituted analogs .
- Positioning of Functional Groups : The positioning of acetamide groups (ortho vs. para) on the pyrazole influences binding affinity and biological efficacy. Compounds with optimal spatial arrangements tend to exhibit improved interactions with biological targets .
Case Studies
Several studies have investigated the biological activities of this compound and related compounds:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against resistant strains .
- Anticancer Activity : In vitro assays demonstrated that specific pyrazole derivatives inhibited tumor cell growth in human cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). The most potent compounds disrupted microtubule dynamics similar to known anticancer agents like combretastatin A-4 .
- Enzyme Inhibition Studies : Research highlighted that certain pyrazole derivatives selectively inhibited prokaryotic enzymes involved in drug metabolism, suggesting potential applications in overcoming antibiotic resistance .
特性
IUPAC Name |
N-(3-acetamido-1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWUERQTBQHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














